Cas no 210344-98-2 (Z-IETD-FMK)
Z-IETD-FMK Chemical and Physical Properties
Names and Identifiers
-
- CASPASE-8 INHIBITOR II
- Z-IETD-FMK
- caspase-8 inhibitor
- Methyl (4R)-5-[[(2S,3R)-1-[[(3R)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-hydroxy-1-oxobutan
- Z-IE(OMe)TD(OMe)-FMK
- EX-A3846
- CS-6937
- L-Threoninamide, N-[(phenylmethoxy)carbonyl]-L-isoleucyl-L-alpha-glutamyl-N-[(1S)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-, methyl ester
- HY-101297
- 210344-98-2
- methyl (4S)-5-[[(2S,3R)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate
- z-Ile-Glu(OMe)-Thr-Asp(OMe) fluoromethylketone
- methyl (3S)-3-[(2S,3R)-2-[(2S)-2-[(2S,3S)-2-{[(benzyloxy)carbonyl]amino}-3-methylpentanamido]-5-methoxy-5-oxopentanamido]-3-hydroxybutanamido]-5-fluoro-4-oxopentanoate
- N-benzyloxycarbonyl-Ile-Glu(OMe)-Thr-Asp(OMe)-fluoromethylketone
- DA-59281
- (5S,8S,11S,14S)-methyl 5-((S)-sec-butyl)-14-(2-fluoroacetyl)-11-((R)-1-hydroxyethyl)-8-(3-methoxy-3-oxopropyl)-3,6,9,12-tetraoxo-1-phenyl-2-oxa-4,7,10,13-tetraazahexadecan-16-oate
- AKOS027323946
- BS-15955
- C30H43FN4O11
- C73989
- Z-Ile-Glu(OMe)-Thr-Asp(OMe)-CH2F
-
- MDL: MFCD03490491
- Inchi: 1S/C30H43FN4O11/c1-6-17(2)25(35-30(43)46-16-19-10-8-7-9-11-19)28(41)32-20(12-13-23(38)44-4)27(40)34-26(18(3)36)29(42)33-21(22(37)15-31)14-24(39)45-5/h7-11,17-18,20-21,25-26,36H,6,12-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,40)(H,35,43)/t17-,18+,20+,21+,25+,26-/m0/s1
- InChI Key: PHLCQASLWHYEMX-RBMJUQRSSA-N
- SMILES: FC([H])([H])C([C@@]([H])(C([H])([H])C(=O)OC([H])([H])[H])N([H])C([C@]([H])([C@@]([H])(C([H])([H])[H])O[H])N([H])C([C@@]([H])(C([H])([H])C([H])([H])C(=O)OC([H])([H])[H])N([H])C([C@@]([H])([C@@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])[H])N([H])C(=O)OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)=O)=O)=O
Computed Properties
- Exact Mass: 654.291
- Monoisotopic Mass: 654.291
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 46
- Rotatable Bond Count: 22
- Complexity: 1050
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 6
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 216
- XLogP3: 1.2
Experimental Properties
- Color/Form: No data available
- Melting Point: No data available
- Boiling Point: 925.7±65.0 °C at 760 mmHg
- Flash Point: 513.6±34.3 °C
- Solubility: 生物体外In Vitro:DMSO溶解度125 mg/mL(190.93 mM;Need ultrasonic)H2O< 0.1 mg/mL(insoluble)
Z-IETD-FMK Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Powder -80°C 2 years -20°C 1 year In solvent -80°C 6 months -20°C 1 month
Z-IETD-FMK Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WU818-1mg |
Z-IETD-FMK |
210344-98-2 | 95+% | 1mg |
1872CNY | 2021-05-07 | |
| MedChemExpress | HY-101297-10mM*1mLinDMSO |
Z-IETD-FMK |
210344-98-2 | ≥98.0% | 10mM*1mLinDMSO |
¥4321 | 2023-07-26 | |
| MedChemExpress | HY-101297-1mg |
Z-IETD-FMK |
210344-98-2 | ≥98.0% | 1mg |
¥1400 | 2024-05-24 | |
| MedChemExpress | HY-101297-5mg |
Z-IETD-FMK |
210344-98-2 | ≥98.0% | 5mg |
¥3000 | 2024-05-24 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z26100-1mg |
Z-IETD-FMK |
210344-98-2 | 95% | 1mg |
¥893.0 | 2024-07-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z26100-5mg |
Z-IETD-FMK |
210344-98-2 | 95% | 5mg |
¥1824.0 | 2023-01-04 | |
| S e l l e c k ZHONG GUO | S7314-1mg |
Z-IETD-FMK |
210344-98-2 | 99.88% | 1mg |
¥1624.01 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S7314-5mg |
Z-IETD-FMK |
210344-98-2 | 99.88% | 5mg |
¥4832.1 | 2023-09-15 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | Z860412-1mg |
Z-IETD-FMK |
210344-98-2 | >98% | 1mg |
¥1,329.00 | 2022-09-28 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7019-1 mg |
Z-IETD-FMK |
210344-98-2 | 98.00% | 1mg |
¥1227.00 | 2022-09-01 |
Z-IETD-FMK Suppliers
Z-IETD-FMK Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on Z-IETD-FMK
Comprehensive Overview of Z-IETD-FMK (CAS No. 210344-98-2): A Caspase-8 Inhibitor in Biomedical Research
Z-IETD-FMK (CAS No. 210344-98-2) is a potent and irreversible caspase-8 inhibitor widely utilized in apoptosis research. This fluoromethyl ketone (FMK)-derived peptide has gained significant attention due to its specificity in targeting caspase-8, a key enzyme in the extrinsic apoptosis pathway. Researchers frequently search for "Z-IETD-FMK mechanism of action" or "caspase-8 inhibitor applications," reflecting its critical role in studying programmed cell death. The compound's unique structure (benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone) ensures cell permeability, making it invaluable for in vitro and ex vivo studies.
Recent trends highlight growing interest in "Z-IETD-FMK in cancer research" and "neuroprotective effects of caspase inhibitors." Studies demonstrate its potential to modulate inflammatory responses, particularly in neurodegenerative diseases like Alzheimer's. The compound's ability to cross the blood-brain barrier (when formulated appropriately) has spurred investigations into "Z-IETD-FMK for stroke therapy," with preclinical models showing reduced infarct volumes. Notably, its selectivity (IC50 = 0.04 µM for caspase-8 vs. >1 µM for caspase-3/9) makes it superior to pan-caspase inhibitors in pathway-specific experiments.
From a technical perspective, Z-IETD-FMK (often searched with "CAS 210344-98-2 solubility") exhibits optimal stability in DMSO stock solutions (-20°C). Researchers emphasize its compatibility with flow cytometry (Annexin V/Z-IETD-FMK co-staining protocols) and live-cell imaging. A 2023 Nature Cell Biology study utilized this inhibitor to elucidate necroptosis-apoptosis crosstalk, addressing the popular query "how to distinguish apoptosis from necroptosis." The FMK moiety's fluorescence quenching properties require careful control experiments—a frequently discussed topic in methodology forums.
Emerging applications include "Z-IETD-FMK in organoid models" and "caspase-8 inhibition for graft survival." Its use in 3D tumor spheroids has provided insights into therapy resistance mechanisms, particularly regarding "tumor microenvironment and apoptosis evasion." The compound's lot-to-lot consistency (validated by HPLC-MS) ensures reproducibility, a critical factor for peer-reviewed publications. Storage recommendations (-80°C for long-term preservation) and working concentration ranges (typically 10-100 µM) remain top FAQs among first-time users.
Ethical considerations surrounding apoptosis modulation have increased searches for "Z-IETD-FMK alternatives for animal studies." While not classified as hazardous under standard protocols, researchers must adhere to institutional biosafety guidelines when handling this cell-permeable compound. Recent patent analyses reveal growing commercial interest, with CAS 210344-98-2 appearing in 17% of 2022-2023 caspase-related drug development filings. This underscores its transitional role from research tool to therapeutic candidate evaluation.
For experimental design, best practices recommend combining Z-IETD-FMK with other pathway inhibitors (e.g., necrostatin-1) to address "compensatory cell death mechanisms." Mass spectrometry-based verification of target engagement (through covalent binding to caspase-8's active site cysteine) has become a gold standard, as discussed in recent "caspase inhibitor validation techniques" webinars. The compound's minimal off-target effects at ≤50 µM concentrations make it preferable to RNAi in acute inhibition studies.
In conclusion, Z-IETD-FMK (CAS No. 210344-98-2) remains indispensable for decoding apoptotic signaling networks. Its evolving applications—from "ferroptosis crosstalk studies" to "viral infection apoptosis modulation"—continue to generate novel citations. Researchers should monitor updates on its stability in physiological buffers and newly discovered caspase-8-independent effects to maximize experimental rigor in this dynamic field.
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